molecular formula C13H21NO2 B8268585 Tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate

Tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate

Cat. No.: B8268585
M. Wt: 223.31 g/mol
InChI Key: RVDSUZPAOXYGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-azaspiro[35]non-1-ene-6-carboxylate is a chemical compound belonging to the class of azaspiro compounds These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen Tert-butyl 6-azaspiro[3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-azaspiro[3.5]non-2-ene-6-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as chloroform or methanol and may require specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production methods for tert-butyl 6-azaspiro[3.5]non-2-ene-6-carboxylate are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted analogs. These products are often characterized and analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Scientific Research Applications

Tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-azaspiro[3.5]non-2-ene-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate

Uniqueness

Tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate is unique due to its specific spiro-connected bicyclic structure containing nitrogen. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

tert-butyl 6-azaspiro[3.5]non-2-ene-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-12(2,3)16-11(15)14-9-5-8-13(10-14)6-4-7-13/h4,6H,5,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDSUZPAOXYGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.